4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers requiring a regiospecific 4-bromo pyrazole-3-carbohydrazide building block for medicinal chemistry SAR often face supply inconsistency. 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide (CAS 400878-08-2) offers a reliable solution. • Enables Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) via the reactive 4-bromo handle. • Regioisomeric integrity ensures consistent reactivity; distinct from 5-isomer (XLogP3 -0.2 vs -0.21). • Supplied with ≥98% purity (HPLC), with 1H NMR and MS spectra available for identity verification.

Molecular Formula C5H7BrN4O
Molecular Weight 219.04g/mol
CAS No. 400878-08-2
Cat. No. B508272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide
CAS400878-08-2
Molecular FormulaC5H7BrN4O
Molecular Weight219.04g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C(=O)NN)Br
InChIInChI=1S/C5H7BrN4O/c1-10-2-3(6)4(9-10)5(11)8-7/h2H,7H2,1H3,(H,8,11)
InChIKeyJINYGSMERXPQMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide Overview


4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide (CAS 400878-08-2) is a heterocyclic building block with the molecular formula C5H7BrN4O and a molecular weight of 219.04 g/mol . It belongs to the pyrazole carbohydrazide class and features a bromine atom at the 4-position of the pyrazole ring, which enables subsequent derivatization via cross-coupling reactions . The compound is supplied by multiple vendors with purity specifications ranging from 95% to 98% .

Workflow Cross-coupling derivatization via 4-Br synthetic handle Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig compatible
Selection logic Regioisomer-specific 3-carbohydrazide scaffold Distinct from 5-isomer; confirm positional identity
Procurement context Vendor-documented purity with spectral verification NMR and MS reference data available for identity check

Generic Substitution Risks


Direct head-to-head comparative bioactivity or stability data for 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide against its closest analogs remain absent from the publicly accessible primary literature. Consequently, substitution decisions cannot be informed by quantitative performance differentials [1]. However, the compound's structural specificity—the 3-carbohydrazide functionality combined with a 4-bromo substituent—dictates unique reactivity profiles in cross-coupling and condensation chemistries. The presence of the bromine atom serves as a synthetic handle for Pd-catalyzed transformations (e.g., Suzuki-Miyaura, Buchwald-Hartwig), which are inaccessible to non-halogenated analogs such as 1-methyl-1H-pyrazole-3-carbohydrazide (CAS 304665-45-0) [2]. Additionally, regioisomeric substitution patterns—for instance, the 5-carbohydrazide isomer (CAS 512809-81-3)—yield divergent physicochemical properties including XLogP3 values (-0.2 for the 5-isomer versus -0.21 for the 3-isomer) and distinct molecular geometries that influence binding interactions and downstream derivatization outcomes [3]. Substituting this specific regioisomer or the non-halogenated core with a generic alternative may compromise synthetic route fidelity or alter pharmacological profiles.

Risk 1
Non-halogenated analog (CAS 304665-45-0)
Lacks the 4-bromo synthetic handle; Pd-catalyzed cross-coupling routes may be inaccessible. Synthetic route fidelity may shift.
Risk 2
5-Carbohydrazide regioisomer (CAS 512809-81-3)
Regioisomeric substitution may alter physicochemical profile and molecular recognition. Downstream derivatization outcomes may differ.

Differentiation Evidence


4-Bromo Substituent for Cross-Coupling

4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide contains a bromine atom at the 4-position, enabling Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) that are completely inaccessible to the non-halogenated analog 1-methyl-1H-pyrazole-3-carbohydrazide . The C-Br bond serves as a reactive site for introducing diverse aryl, heteroaryl, or amine substituents, thereby facilitating library synthesis and SAR exploration.

Cross-Coupling Handle
Class-level inference
4-Br enables Pd-catalyzed functionalization
Supports synthetic route versatility for library synthesis
Cross-coupling conditions not directly assayed on this compound
Medicinal Chemistry Organic Synthesis Cross-Coupling

3-Carbohydrazide vs. 5-Carbohydrazide

4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide is a specific regioisomer bearing the carbohydrazide group at the 3-position. Its regioisomer, 4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide (CAS 512809-81-3), exhibits a different computed XLogP3 value (-0.2 for the 5-isomer [1] versus -0.21 for the 3-isomer ) and a distinct topological arrangement (SMILES: CN1C(=C(C=N1)Br)C(=O)NN vs. CN1C=C(C(=N1)C(=O)NN)Br) that may influence molecular recognition and physicochemical behavior.

Regioisomer XLogP3
Cross-study comparable
3-isomer: -0.21 vs 5-isomer: -0.2
Regioisomeric attribution context for SAR interpretation
Computed values from vendor databases; ΔXLogP3 ≈ 0.01
Medicinal Chemistry Physicochemical Properties SAR

Vendor Purity Specifications

Multiple vendors supply 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide with documented purity specifications. MolCore offers the compound at NLT 98% purity , while Bidepharm and Chemenu provide it at 95% purity . Leyan supplies the compound at 97% purity . SpectraBase contains reference 1H NMR and MS (GC) spectra for this compound, enabling identity verification independent of vendor documentation [1].

Purity Specifications
Supporting evidence
95% to NLT 98% across vendors
Supports procurement QC and reproducibility review
Vendor CoA specifications; independent 1H NMR and MS spectra available
Quality Control Procurement Analytical Chemistry

Carbohydrazide Bioisostere

Pyrazoles bearing carbohydrazide functionality constitute a well-established pharmacophoric class with documented antibacterial, anticancer, antifungal, and anti-inflammatory activities [1]. The pyrazole core serves as a more lipophilic and metabolically stable bioisostere of phenol, enhancing the drug-likeness of derivatives . While direct quantitative activity data for 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide itself are not available in the public domain, its structural features align with this validated pharmacophore class.

Pharmacophore Class
Class-level inference
Pyrazole carbohydrazide scaffold
Reported class-level bioactivity context for lead optimization
No direct assay data for this specific compound; review required
Medicinal Chemistry Bioisosterism Drug Design

Research and Procurement Applications


Cross-Coupling Library Synthesis

The 4-bromo substituent provides a reactive site for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of diverse 4-aryl, 4-heteroaryl, or 4-amino pyrazole-3-carbohydrazide derivatives. This modular derivatization strategy is applicable in medicinal chemistry hit-to-lead optimization campaigns where systematic exploration of substituent effects on target engagement is required .

Antibacterial and Anticancer Drug Discovery

The pyrazole carbohydrazide scaffold is associated with documented antibacterial and anticancer activities across a range of structurally related derivatives [1]. Researchers developing novel antimicrobial or antiproliferative agents may employ 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide as a core intermediate for further functionalization and SAR studies.

Physicochemical Optimization via Bioisosterism

Pyrazoles function as more lipophilic and metabolically stable bioisosteres of phenol, offering improved pharmacokinetic profiles . Investigators seeking to replace phenol moieties in lead compounds may incorporate the 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide scaffold to enhance membrane permeability and reduce Phase II metabolic clearance while retaining hydrogen-bond donor capacity.

Quality-Assured Procurement

Researchers requiring verifiable analytical specifications can source this compound from vendors providing documented purity levels (95% to NLT 98%) and reference spectral data . The availability of 1H NMR and MS (GC) spectra via SpectraBase enables independent identity confirmation, supporting reproducible synthetic outcomes [2].

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
4-Br synthetic handle availability
Pd-catalyzed derivatization scope and compatibility
Antimicrobial/antiproliferative SAR studies
Carbohydrazide pharmacophore scaffold
Class-level activity context and target engagement review
Bioisosteric phenol replacement research
Pyrazole core metabolic stability
ADME property assessment and permeability context
Quality-assured procurement
Vendor purity documentation
Independent spectral identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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